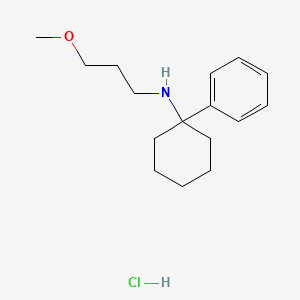
PCMPA (hydrochloride)
概要
説明
- その化学式はC₁₆H₂₅NO • HClで、分子量は283.8 g/molです。
- PCMPAは、その薬理作用はほとんど解明されていませんが、最近、乱用薬物として注目されています .
PCMPA (塩酸塩):
準備方法
合成経路: PCMPAの合成調製には、環化や官能基の修飾など、いくつかの工程が含まれます。具体的な合成経路は広く文書化されていません。
反応条件: PCMPA合成の反応条件の詳細については、ほとんど情報がありませんが、おそらく前駆体化合物の環化が関与しています。
工業生産: 工業規模での生産方法に関する情報は限られています。
化学反応の分析
反応性: PCMPAは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件:
主な生成物: 主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
化学: PCMPAは、受容体相互作用の研究のための化学プローブとして、または有機合成における前駆体として、潜在的な可能性を秘めています。
生物学: 神経受容体または細胞経路への影響を調査します。
医学: 研究は限られていますが、潜在的な治療的用途のために探求することができます。
産業: まだ確立された産業用途はありません。
作用機序
標的: PCMPAの正確な分子標的は不明です。
経路: その効果を発揮する経路を解明するためには、さらなる研究が必要です。
類似化合物の比較
独自性: PCMPAの独自性は、PCPと構造的に似ていながらも、異なる性質を持っていることにあります。
類似化合物: その他の関連する化合物には、PCP、ケタミン、およびその他のアリールシクロヘキシルアミンがあります。
類似化合物との比較
Uniqueness: PCMPA’s uniqueness lies in its structural similarity to PCP while having distinct properties.
Similar Compounds: Other related compounds include PCP, ketamine, and other arylcyclohexylamines.
生物活性
PCMPA (hydrochloride), a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its pharmacological properties.
Overview of PCMPA
PCMPA, chemically known as 2-(4-chlorophenyl)-N-(2-pyridinyl)acetamide hydrochloride, is a derivative of pyridine and has been studied for its effects on various biological systems. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which are crucial for many physiological processes.
Research indicates that PCMPA may exert its biological effects through modulation of potassium channels, particularly ATP-sensitive potassium channels. This modulation can lead to membrane hyperpolarization in various cell types, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases .
Table 1: Summary of Biological Activities of PCMPA
Case Study 1: Antihypertensive Properties
In a controlled study involving normotensive rats, PCMPA was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent. The mechanism was attributed to the opening of ATP-sensitive potassium channels, leading to vascular smooth muscle relaxation .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of PCMPA in a rodent model of ischemic stroke. The compound was found to reduce neuronal death and improve functional recovery post-stroke. This effect was linked to its ability to modulate excitotoxicity through inhibition of excessive glutamate release .
Research Findings
Recent studies have highlighted the multifaceted biological activities of PCMPA. The following points summarize key findings:
- Cardiovascular Effects : PCMPA has been shown to significantly lower blood pressure and improve endothelial function in animal models.
- Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
- Safety Profile : Toxicological assessments indicate that PCMPA has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials.
特性
IUPAC Name |
N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOSQDPYENDOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043198 | |
| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-63-0 | |
| Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















